[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone
Overview
Description
Debio-1347 is a selective oral inhibitor of fibroblast growth factor receptor (FGFR) 1-3 tyrosine kinases. It has shown high antitumor activity in both in vitro and in vivo tumor models with FGFR1-3 gene fusions . This compound is particularly significant in the treatment of cancers with FGFR fusions, as dysregulation of FGFR signaling is implicated in many cancers .
Mechanism of Action
Target of Action
Debio-1347, also known as CH5183284, is a selective oral inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1-3 . FGFRs are a family of receptor tyrosine kinases that play critical roles in various biological processes such as cell proliferation, migration, apoptosis, and differentiation .
Mode of Action
Debio-1347 binds to the ATP-binding site of FGFR1, FGFR2, and FGFR3 in a mode known as DFG-in . This interaction with both the hinge region and the back pocket of the protein leads to the inhibition of these receptors . By selectively inhibiting FGFR1, FGFR2, and FGFR3, Debio-1347 prevents the aberrant signaling that often results from genetic alterations in these receptors .
Biochemical Pathways
The inhibition of FGFR1, FGFR2, and FGFR3 by Debio-1347 affects the FGFR signaling pathway. This pathway regulates multiple biological processes and developmental functions. Dysregulation of this pathway due to FGFR fusions is implicated in many cancers . By inhibiting these receptors, Debio-1347 can potentially prevent the development and progression of cancers associated with these genetic alterations .
Pharmacokinetics
Debio-1347 is administered orally in doses between 60 and 150 mg daily in 28-day cycles . The plasma half-life of Debio-1347 is approximately 11.5 hours . The pharmacokinetics and pharmacodynamics of Debio-1347 are evaluated serially in blood, skin, and/or tumor tissue . .
Result of Action
Debio-1347 has shown antitumor activity against cancer cell lines harboring genetic alterations in FGFRs both in vitro and in vivo . It has demonstrated efficacy and tolerability in patients harboring FGFR 1-3 fusion irrespective of tumor type . Partial responses were observed in some patients, with further patients having stable disease .
Action Environment
The action, efficacy, and stability of Debio-1347 can be influenced by various environmental factors. It’s important to note that the effectiveness of Debio-1347 can vary depending on the specific genetic alterations present in the cancer cells .
Biochemical Analysis
Biochemical Properties
Debio-1347 plays a crucial role in biochemical reactions by selectively inhibiting FGFR 1-3 tyrosine kinases. This inhibition disrupts the FGFR signaling pathway, which is often dysregulated in cancer cells . Debio-1347 interacts with several biomolecules, including FGFR1, FGFR2, and FGFR3, by binding to their ATP-binding sites and preventing their phosphorylation . This inhibition leads to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are essential for cell proliferation and survival .
Cellular Effects
Debio-1347 exerts significant effects on various cell types and cellular processes. In cancer cells with FGFR gene fusions, Debio-1347 inhibits cell proliferation and induces apoptosis . It influences cell signaling pathways by blocking the activation of FGFR and its downstream effectors, leading to reduced cell survival and proliferation . Additionally, Debio-1347 affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . The compound also impacts cellular metabolism by inhibiting pathways that promote cell growth and survival .
Molecular Mechanism
The molecular mechanism of Debio-1347 involves its selective inhibition of FGFR 1-3 tyrosine kinases. Debio-1347 binds to the ATP-binding sites of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition blocks the downstream signaling pathways, including RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are crucial for cell proliferation and survival . By inhibiting these pathways, Debio-1347 induces apoptosis and reduces cell proliferation in cancer cells with FGFR gene fusions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Debio-1347 have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to Debio-1347 can lead to the development of resistance in some cancer cells, necessitating combination therapies to overcome this challenge . Studies have shown that Debio-1347 remains effective in inhibiting FGFR signaling and inducing apoptosis in cancer cells over time, although the degree of inhibition may vary .
Dosage Effects in Animal Models
The effects of Debio-1347 vary with different dosages in animal models. At lower doses, Debio-1347 effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hyperphosphatemia and gastrointestinal disturbances . Studies have identified an optimal dosage range that maximizes antitumor activity while minimizing toxic effects .
Metabolic Pathways
Debio-1347 is involved in several metabolic pathways, primarily through its interaction with FGFR 1-3 tyrosine kinases . The compound inhibits the phosphorylation of these receptors, leading to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ . This inhibition affects metabolic flux and reduces the levels of metabolites that promote cell growth and survival . Additionally, Debio-1347 may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Debio-1347 is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed systemically, reaching target tissues where FGFR 1-3 tyrosine kinases are overexpressed . Debio-1347 interacts with transporters and binding proteins that facilitate its uptake and accumulation in cancer cells . The compound’s distribution is influenced by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of Debio-1347 is primarily within the cytoplasm, where it interacts with FGFR 1-3 tyrosine kinases . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding sites of these receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Debio-1347 to specific cellular compartments, enhancing its efficacy .
Preparation Methods
The synthetic routes and reaction conditions for Debio-1347 involve high throughput screening programs and chemical modifications guided by 3D-modeling analyses of the lead series and FGFRs . The lead compound, CH5183284/Debio-1347, was identified from an original compound library. Chemical modifications led to the identification of an inhibitor selective to FGFR1, FGFR2, and FGFR3 . Industrial production methods typically involve the synthesis of the compound in 28-day cycles with doses ranging from 60 to 150 mg orally daily .
Chemical Reactions Analysis
Debio-1347 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ATP analogs and kinase panels . Major products formed from these reactions are selective inhibitors of FGFR1, FGFR2, and FGFR3, with minimal inhibition of other kinases .
Scientific Research Applications
Debio-1347 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been investigated in clinical trials for its efficacy and safety in patients with advanced solid tumors harboring FGFR gene alterations . The compound has shown promising results in preclinical models and patient-derived xenograft mouse models . It is also used in pharmacokinetic and pharmacodynamic studies to evaluate its effects on blood, skin, and tumor tissue .
Comparison with Similar Compounds
Debio-1347 is unique in its selective inhibition of FGFR1, FGFR2, and FGFR3, with minimal inhibition of other kinases . Similar compounds include other FGFR inhibitors such as NVP-BGJ398 and AZD4547 . Debio-1347 has shown a unique ability to inhibit a relevant FGFR2 gatekeeper mutant (V564F), which is not observed with other inhibitors .
Properties
IUPAC Name |
[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNJULZEQTDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265229-25-1 | |
Record name | Debio-1347 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEBIO-1347 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZOLIGRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.